3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-methoxy-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
- This compound belongs to the class of indole derivatives, characterized by its complex structure.
- It contains a pyrimido[5,4-b]indole core, which is fused with a pyrimidine ring system.
- The presence of a chlorophenyl group, a piperazine moiety, and a methoxy group adds to its uniqueness.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this exact compound may not be readily available, similar indole-based compounds can be synthesized using various methods.
Reaction Conditions: These reactions typically occur under reflux conditions, using suitable solvents and reagents.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Isolation and characterization of these products would be essential.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or serve as a building block for other molecules.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes) could reveal potential therapeutic applications.
Medicine: Screening for pharmacological activities (e.g., anticancer, antimicrobial) is crucial.
Industry: Its use as a dye, catalyst, or material in organic electronics might be explored.
Mechanism of Action
Targets: Identifying molecular targets (e.g., proteins, nucleic acids) is essential.
Pathways: Understanding the signaling pathways affected by this compound can provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as those with piperazine or pyrimidine moieties, can be compared.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Properties
Molecular Formula |
C24H24ClN5O3S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C24H24ClN5O3S/c1-33-17-5-6-19-18(14-17)21-22(26-19)23(32)30(24(34)27-21)8-7-20(31)29-11-9-28(10-12-29)16-4-2-3-15(25)13-16/h2-6,13-14,26H,7-12H2,1H3,(H,27,34) |
InChI Key |
KMPRQNYXVHWTTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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